molecular formula C13H14N4O2S2 B2955951 2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021060-65-0

2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2955951
CAS No.: 1021060-65-0
M. Wt: 322.4
InChI Key: NHOZAZIWCKAVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative designed for advanced chemical and pharmacological research. This compound features a pyridazine core linked to a thiophen-2-ylmethyl group via a thioether-containing acetamide bridge, a structural motif present in molecules with documented biological activity . Compounds incorporating thioether and heterocyclic components, such as pyridine and thiophene, have been investigated as modulators of insect ryanodine receptors (RyR), indicating potential application in the development of novel insecticidal agents . Similar structural frameworks are also explored for their fungicidal properties against pathogens like Physalospora piricola and Rhizoctonia cerealis . The mechanism of action for this class of compounds may involve interaction with specific enzyme systems or receptor proteins. The presence of the thioether linkage is of particular interest, as it can be metabolically oxidized to sulfoxide and sulfone derivatives, which can significantly alter the molecule's electronic properties, polarity, and biological activity profile . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and medicinal chemistry programs, particularly in structure-activity relationship (SAR) studies aimed at optimizing pesticidal or other bioactive properties. Application Note: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Storage: For long-term stability, it is recommended to store this compound at -20°C .

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOZAZIWCKAVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H18N4O2S2C_{16}H_{18}N_4O_2S_2, with a molecular weight of approximately 362.46 g/mol. The structure features a pyridazine ring, a thiophene moiety, and an acetamide functional group, which are key to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyridazine derivatives in inhibiting cancer cell proliferation. For instance, compounds with thioether linkages have shown promising results in targeting tumor cells expressing low levels of asparagine synthetase (ASNS), a common characteristic in certain cancers .
  • Antimicrobial Activity : The presence of nitrogenous heterocycles has been linked to significant antibacterial and antifungal properties. Compounds structurally related to the target molecule have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Pyridazine Core : Variations in substituents on the pyridazine ring significantly influence bioactivity. For example, introducing electron-withdrawing groups can enhance potency against specific cancer cell lines.
  • Thioether Linkage : The thioether bond appears to play a pivotal role in mediating interactions with biological targets, potentially improving selectivity and reducing off-target effects.
  • Acetamide Group : This functional group is essential for maintaining solubility and bioavailability, impacting the pharmacokinetic profile of the compound.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Pyridazine DerivativeInhibition of ASNS in cancer cells; potential therapeutic use in oncology
Benzimidazole AnalogBroad-spectrum antibacterial activity; effective against resistant strains
Thiophene-based CompoundDemonstrated antioxidant properties; potential for neuroprotective applications

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
2-((6-Acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide (Target) Pyridazine 6-Acetamido, thiophen-2-ylmethyl C₁₄H₁₅N₅O₂S₂ 357.43 -
2-((6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide Triazolo[4,3-b]pyridazine Pyridin-3-yl, thiophen-2-ylmethyl C₁₇H₁₄N₆OS₂ 382.5
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Triazino[5,6-b]indole 8-Bromo, 5-methyl, 4-bromophenyl C₁₈H₁₂Br₂N₆OS 502.19
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1H-1,2,4-triazol-3-yl)thio)acetamide Benzothiazole Methylenedioxy, 1H-1,2,4-triazol-3-yl C₁₂H₉N₅O₃S₂ 335.36
  • Pyridazine vs. Benzothiazole/Triazinoindole Cores: The pyridazine core in the target compound offers a distinct electronic profile compared to benzothiazole (electron-rich sulfur) or triazinoindole (bulky fused rings). These differences influence binding affinity and solubility .

Physicochemical Properties

  • Molecular Weight : The target compound (357.43 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), similar to ’s benzothiazoles (335–382 g/mol) .
  • Melting Points : Benzothiazole derivatives () exhibit high melting points (228–265°C), suggesting crystalline stability, whereas pyridazine analogues may vary based on substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.